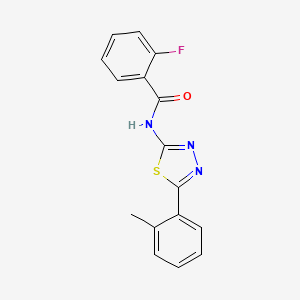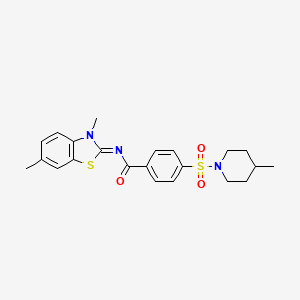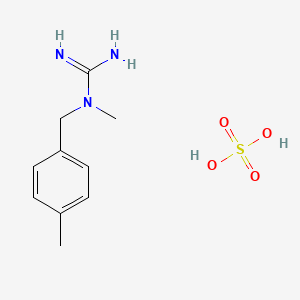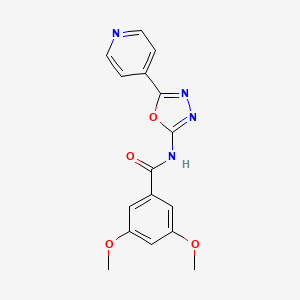![molecular formula C8H19N3 B2952658 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1354010-29-9](/img/structure/B2952658.png)
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It’s also known as 1-Pyrrolidineethanamine, 3-(dimethylamino)-, (3R)-; ®-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine; (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis as a Key Intermediate : This compound serves as a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens. A stereoselective process for its preparation involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
Pyrrole Derivatives Preparation : Pyrrole derivatives, which are fundamental for important biological molecules like heme and chlorophyll, are often prepared via condensation of amines with carbonyl-containing compounds. This compound is relevant in the preparation of various pyrrole derivatives (Anderson & Liu, 2000).
In Synthesis of Stereoisomers for Antibacterials : The compound is used in synthesizing stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates in preparing quinolone antibacterials (Schroeder et al., 1992).
Role in Nickel Pincer Complexes : In the field of catalysis, modifying this compound in a nickel(II) pincer complex enhances its efficiency for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).
Structural and Analytical Chemistry
Crystal Structure Analysis : Its derivatives, such as pyridin-2-amine, have been characterized by X-ray crystallography to understand molecular structures and intermolecular interactions (Hu et al., 2011).
Environmental Analysis : In environmental chemistry, it has been analyzed in waste and surface water to understand its occurrence and behavior in aquatic environments (Sacher et al., 1997).
Catalysis and Reaction Mechanisms
Catalysis in Hydrogenation : The compound, particularly its derivatives like allyl amines, plays a role in iron catalyzed olefin hydrogenation. The turnover frequencies in these reactions are influenced by the steric protection of the nitrogen donor (Trovitch et al., 2008).
Iron(III) Complexes : In bioinorganic chemistry, iron(III) complexes of derivatives like N,N-dimethyl-N'-(pyrid-2-ylmethyl)-N'-(2-hydroxy-4-nitrobenzyl)ethylenediamine, which are structurally related, have been studied as models for catechol 1,2-dioxygenases (Velusamy et al., 2004).
Ruthenium Complexes : It has been used in the preparation of 2-ammoniobutenynyl Ru-complexes, which are significant in understanding butatrienylidene complexes and their reactions with tertiary amines (Winter & Hornung, 1999).
Orientations Futures
Propriétés
IUPAC Name |
(3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJHGQBKRQFJS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2952588.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2952590.png)
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)


![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)
![4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2952596.png)